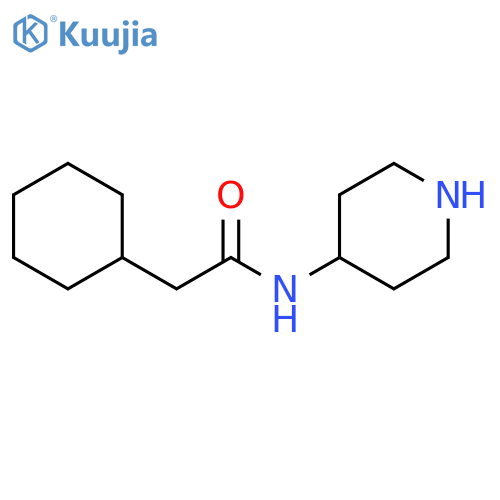Cas no 278598-13-3 (2-cyclohexyl-N-(piperidin-4-yl)acetamide)
2-シクロヘキシル-N-(ピペリジン-4-イル)アセトアミドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。分子構造中にシクロヘキシル基とピペリジン環を有し、高い立体選択性と反応性を示します。特に、神経科学分野やGタンパク質共役受容体(GPCR)関連研究において、リガンドとしての応用が期待されています。この化合物の特徴は、優れた生体膜透過性と代謝安定性を兼ね備えており、創薬プロセスにおけるリード化合物の最適化に有用です。また、結晶性が良好なため、X線結晶構造解析にも適しています。

278598-13-3 structure
商品名:2-cyclohexyl-N-(piperidin-4-yl)acetamide
2-cyclohexyl-N-(piperidin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-cyclohexyl-N-(piperidin-4-yl)acetamide
- N-4-PIPERIDINYL-CYCLOHEXANEACETAMIDE
- Cyclohexaneacetamide, N-4-piperidinyl-
-
- インチ: 1S/C13H24N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16)
- InChIKey: RURIWCJAPPZGCZ-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2CCNCC2)=O)CCCCC1
2-cyclohexyl-N-(piperidin-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145815-0.05g |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 0.05g |
$612.0 | 2023-05-24 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8433-5G |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 95% | 5g |
¥ 9,398.00 | 2023-04-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990308-1g |
2-Cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 98% | 1g |
¥3619.0 | 2023-03-11 | |
| Enamine | EN300-145815-250mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-145815-1000mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-145815-5000mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 5000mg |
$2110.0 | 2023-09-29 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8433-250mg |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 95% | 250mg |
¥1368.0 | 2024-04-15 | |
| Ambeed | A1042354-1g |
2-Cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 98% | 1g |
$527.0 | 2024-04-20 | |
| Enamine | EN300-145815-0.5g |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 0.5g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-145815-10.0g |
2-cyclohexyl-N-(piperidin-4-yl)acetamide |
278598-13-3 | 10g |
$3131.0 | 2023-05-24 |
2-cyclohexyl-N-(piperidin-4-yl)acetamide 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
278598-13-3 (2-cyclohexyl-N-(piperidin-4-yl)acetamide) 関連製品
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:278598-13-3)2-cyclohexyl-N-(piperidin-4-yl)acetamide

清らかである:99%
はかる:1g
価格 ($):474.0